molecular formula C26H24ClNO4 B13043721 Fmoc-thr(bzl)-cl

Fmoc-thr(bzl)-cl

Cat. No.: B13043721
M. Wt: 449.9 g/mol
InChI Key: QAAAAHRTCFYHIE-OSPHWJPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-thr(bzl)-cl, also known as Fmoc-O-benzyl-L-threonine, is a derivative of threonine, an essential amino acid. This compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a common protecting group in solid-phase peptide synthesis, which can be easily removed under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-thr(bzl)-cl typically involves the protection of the hydroxyl group of threonine with a benzyl group, followed by the protection of the amino group with an Fmoc group. The reaction conditions often include the use of bases such as piperidine for the removal of the Fmoc group and cyclohexylamine for the suppression of β-elimination byproducts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize byproducts and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Fmoc-thr(bzl)-cl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include piperidine for deprotection, dichloromethane as a solvent, and bases like cyclohexylamine to suppress side reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Fmoc-thr(bzl)-cl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-thr(bzl)-cl involves the protection of the amino group during peptide synthesis. The Fmoc group is removed under mild basic conditions, allowing the amino group to participate in peptide bond formation. The benzyl group protects the hydroxyl group from unwanted reactions, ensuring the integrity of the peptide chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of protecting groups, which provide stability and ease of removal during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C26H24ClNO4

Molecular Weight

449.9 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S,3R)-1-chloro-1-oxo-3-phenylmethoxybutan-2-yl]carbamate

InChI

InChI=1S/C26H24ClNO4/c1-17(31-15-18-9-3-2-4-10-18)24(25(27)29)28-26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,28,30)/t17-,24+/m1/s1

InChI Key

QAAAAHRTCFYHIE-OSPHWJPCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4

Canonical SMILES

CC(C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4

Origin of Product

United States

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